1-[(2-ETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a nitrobenzenesulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Piperazine Formation: The reaction of the sulfonylated nitrobenzene with piperazine in the presence of a suitable base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1-[(2-Aminophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonic acid)piperazine.
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(2-Ethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine: Similar structure but with the nitro group in a different position.
1-[(4-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine: Similar structure but with the ethoxy group in a different position.
Uniqueness
1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxy group and a nitrobenzenesulfonyl group on the piperazine ring allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-27-19-6-4-3-5-16(19)15-20-11-13-21(14-12-20)28(25,26)18-9-7-17(8-10-18)22(23)24/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVZPPCXVAZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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